3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a fluorophenyl group, an isopropylpiperazinyl group, and a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the triazolopyridazine core.
Attachment of the Isopropylpiperazinyl Group: The final step involves the reaction of the intermediate compound with isopropylpiperazine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolopyridazine core and have been studied for their potential as kinase inhibitors.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Compounds: These compounds are known for their energetic properties and have applications in materials science.
Uniqueness
3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific combination of functional groups and its potential applications across various scientific fields. Its distinct chemical structure allows for diverse reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H21FN6 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-(4-propan-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21FN6/c1-13(2)23-9-11-24(12-10-23)17-8-7-16-20-21-18(25(16)22-17)14-5-3-4-6-15(14)19/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
XSGHRKDXLLYGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2 |
Origin of Product |
United States |
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